molecular formula C16H12N2O3 B11845441 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B11845441
M. Wt: 280.28 g/mol
InChI Key: AXSXLLJWACOHEI-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone fused with a pyridine ring. The core structure includes:

  • Isoquinoline-4-carboxylic acid moiety: Provides a planar aromatic system with a carboxylic acid group at position 4, enabling hydrogen bonding and solubility modulation.
  • 6-Methylpyridin-2-yl substituent: A pyridine ring substituted with a methyl group at position 6, enhancing steric bulk and lipophilicity compared to unsubstituted pyridyl analogs.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and kinase inhibitors.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-8-14(17-10)18-9-13(16(20)21)11-6-2-3-7-12(11)15(18)19/h2-9H,1H3,(H,20,21)

InChI Key

AXSXLLJWACOHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(6-methylpyridin-2-yl)ethanone with suitable reagents can lead to the formation of the desired isoquinoline derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance the yield and efficiency of the production process. For example, the use of Raney nickel as a catalyst in a continuous flow setup has been shown to be effective for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the isoquinoline family, characterized by a complex structure that includes a pyridine ring and a carboxylic acid group. Its molecular formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3}, with a molecular weight of approximately 270.29 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including:

CompoundIC50 (μg/mL)Cell Line
Derivative A5.0HCT116
Derivative B3.5MCF7
Derivative C7.2A549

These findings suggest that modifications to the core structure can enhance anticancer efficacy, potentially leading to the development of new therapeutic agents targeting cancer pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Recent studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, indicating substantial potential for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives derived from this compound. The results indicated that certain modifications led to enhanced potency against MCF7 breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study conducted in 2023, researchers synthesized multiple derivatives and assessed their antimicrobial efficacy against common pathogens. One derivative exhibited notable activity against Escherichia coli with an MIC of 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with analogs sharing the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold but differing in substituents:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at Position 2 Key Properties References
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 6-Methylpyridin-2-yl Increased lipophilicity due to methyl group; potential steric hindrance. Inferred from related analogs
1-oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid (1429901-00-7) Pyridin-2-yl Higher polarity than methyl-substituted analog; improved aqueous solubility.
2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (439140-89-3) 2-Fluorophenyl Enhanced electronegativity from fluorine; may improve binding affinity in target interactions.
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1429903-98-9) 2-Methoxyphenyl Methoxy group increases electron density, altering solubility and metabolic stability.

Key Observations:

Lipophilicity and Solubility :

  • The 6-methylpyridin-2-yl substituent in the target compound likely enhances membrane permeability compared to the unsubstituted pyridyl analog (1429901-00-7) but reduces aqueous solubility .
  • The 2-fluorophenyl analog (439140-89-3) exhibits intermediate polarity due to fluorine’s electronegativity, balancing solubility and bioavailability .

Fluorine (in 439140-89-3) and methoxy (in 1429903-98-9) groups introduce distinct electronic profiles, affecting charge distribution and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Biological Implications: Methyl substitution may improve metabolic stability by shielding reactive sites, as seen in related alkaloid derivatives (e.g., methyl ester analogs in tetrahydroquinoline systems ). Fluorinated analogs (e.g., 439140-89-3) are often prioritized in drug discovery for their enhanced binding affinity and resistance to oxidative metabolism .

Biological Activity

The compound 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1429903-58-1) is a derivative of isoquinoline with potential biological activities. This article will explore its biological activity, focusing on its anti-cancer properties, antibacterial effects, and other relevant pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H12_{12}N2_2O3_3
  • Molecular Weight : 280.28 g/mol
  • Purity : Minimum 95%

The structure of this compound features a pyridine ring and an isoquinoline moiety, which are known to contribute to its diverse biological activities.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF-7 and Panc-1 Cell Lines :
    • The compound showed an IC50_{50} of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cell lines.
    • Mechanistic studies indicated that treatment led to cell cycle arrest at the G2/M phase and significant pro-apoptotic activity, as evidenced by increased levels of Caspase-3, -8, -9, and changes in Bcl-2 family protein expressions .
  • Comparison with Other Compounds :
    • In a comparative study with other derivatives, compounds with similar structures demonstrated varying degrees of cytotoxicity. For instance, another derivative showed IC50_{50} values lower than 30 µg/mL against multiple cancer lines including LoVo (colon cancer) and MCF-10A (non-tumorigenic breast epithelial cells) .
CompoundCell LineIC50_{50} (µg/mL)Mechanism
This compoundMCF-71.2 ± 0.2G2/M arrest
Other Derivative ALoVo<30Apoptosis
Other Derivative BMCF-10A>50No significant effect

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies revealed moderate antibacterial activity against several strains.

Research Findings

In a study focusing on a series of derivatives based on the isoquinoline scaffold, it was found that while the synthesized compounds exhibited some antibacterial effects, they were not as potent as existing antibiotics at concentrations below 100 µM .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Regulation : Arresting the cell cycle at critical checkpoints enhances its efficacy as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the isoquinoline core via cyclization of substituted acryloyl chlorides with aminopyridines.
  • Step 2 : Introduction of the carboxylic acid group via hydrolysis or oxidation of ester intermediates.
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) .
  • Key Optimization : Adjusting reaction temperatures (70–100°C) and catalysts (e.g., Pd/C for hydrogenation) improves yield (up to 67% reported in analogous syntheses) .

Q. What analytical methods are recommended for characterizing this compound?

  • Answer : A combination of techniques ensures structural confirmation and purity:

  • HPLC : Purity >95% (C18 column, mobile phase: acetonitrile/0.1% TFA).
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 8.71 ppm for aromatic protons in related structures) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated: 266.25 g/mol for C₁₅H₁₀N₂O₃) .
  • IR : Detection of carbonyl stretches (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies often arise from:

  • Experimental Variables : Solvent polarity (DMSO vs. aqueous buffers) affecting solubility and activity .
  • Assay Conditions : pH-dependent stability of the carboxylic acid group (e.g., reduced activity at pH >7) .
  • Solution : Standardize protocols (e.g., IC₅₀ measurements in triplicate, controlled pH) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for target identification and validation?

  • Answer : Use a tiered approach:

  • Computational Screening : Molecular docking (PDB: 1XYZ) to predict binding to kinase domains .
  • Biophysical Assays : Surface Plasmon Resonance (SPR) to quantify binding affinity (KD <10 µM preferred) .
  • Cellular Validation : Knockdown/rescue experiments in disease models (e.g., cancer cell lines with overexpressed targets) .

Q. How does structural modification impact bioactivity?

  • Answer : Key SAR insights from analogs:

  • Pyridine Methyl Group : Enhances lipophilicity (logP increase by 0.5) and membrane permeability .
  • Carboxylic Acid : Critical for hydrogen bonding with Arg residues in enzymatic pockets (removal reduces activity by >90%) .
  • Table 1 : SAR Summary for Analogous Compounds
SubstituentBioactivity (IC₅₀)Solubility (µM)
6-Methylpyridin-2-yl0.8 µM12.5
Phenyl5.2 µM8.3
Cyclohexyl>10 µM2.1
Data derived from structural analogs .

Methodological Challenges

Q. What are best practices for handling and storing this compound?

  • Answer :

  • Storage : -20°C under argon to prevent hydrolysis of the carboxylic acid group .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (analogs cause eye/skin irritation) .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal .

Q. How can researchers address low solubility in biological assays?

  • Answer :

  • Co-solvents : DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Use buffered solutions (pH 6.5–7.0) to maintain ionization .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves bioavailability (tested in murine models) .

Advanced Mechanistic Studies

Q. What techniques are suitable for studying its interaction with enzymes?

  • Answer :

  • X-ray Crystallography : Resolve binding modes (e.g., PDB deposition for complexes).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) .
  • Kinase Profiling : Broad-panel screening against 100+ kinases (e.g., DiscoverX Eurofins) .

Q. How can in vitro findings be translated to in vivo models?

  • Answer :

  • Pharmacokinetics : Assess oral bioavailability (Cmax, AUC) in rodents.
  • Toxicity : Acute toxicity testing (LD₅₀) and hepatotoxicity markers (ALT/AST levels) .
  • Efficacy : Xenograft models for oncology applications (dose: 10–50 mg/kg) .

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